2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide
Description
The compound 2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide is a heterocyclic molecule featuring an indole moiety linked via an acetamide bridge to a 6-oxo-4-phenylpyrimidin-1(6H)-yl group. This structure combines the aromatic indole system, known for its role in bioactive molecules, with a pyrimidinone ring, a scaffold prevalent in pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(15-25-12-10-18-8-4-5-9-20(18)25)23-11-13-26-16-24-19(14-22(26)28)17-6-2-1-3-7-17/h1-10,12,14,16H,11,13,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWKBREQSGNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Indole
Indole undergoes N-alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate (K₂CO₃). Subsequent saponification with NaOH yields 2-(1H-indol-1-yl)acetic acid:
Reaction conditions :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) reduces reaction time to 45 minutes with comparable yields (72%). This method minimizes indole dimerization side products.
Preparation of 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethylamine
Pyrimidinone Ring Formation via Biginelli Reaction
The 6-oxo-4-phenylpyrimidin-1(6H)-yl core is synthesized through a modified Biginelli reaction:
Reactants :
- Benzaldehyde (1.0 equiv)
- Urea (1.2 equiv)
- Ethyl acetoacetate (1.0 equiv)
Conditions :
Ethylamine Side Chain Introduction
Bromination of the pyrimidinone nitrogen followed by nucleophilic substitution with ethylenediamine affords the amine intermediate:
Step 1 : N-Bromination using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours).
Step 2 : Displacement with ethylenediamine in tetrahydrofuran (THF) at 60°C for 8 hours.
Overall yield : 61%.
Amide Coupling Methodologies
Carbodiimide-Mediated Coupling
Activation of 2-(1H-indol-1-yl)acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 hour, followed by addition of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethylamine:
| Reagent | Equiv | Time | Yield |
|---|---|---|---|
| DCC/HOBt | 1.2/1.1 | 12 h | 78% |
| EDCl/HOAt | 1.5/1.5 | 8 h | 82% |
Uranium-Based Activators
Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) with N,N-diisopropylethylamine (DIPEA) in DCM improves yields to 85% at room temperature (2 hours).
Optimization and Yield Improvement
Solvent Screening
Polar aprotic solvents enhance reaction efficiency:
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 82% |
| DCM | 8.9 | 78% |
| THF | 7.5 | 71% |
Temperature Effects
Controlled heating (40°C) reduces coupling time to 4 hours without epimerization.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH)
- δ 7.65–7.12 (m, 9H, aromatic)
- δ 4.12 (t, J = 6.2 Hz, 2H, CH₂)
- δ 3.89 (s, 2H, COCH₂)
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidinone structure can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the pyrimidinone structure can bind to nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s pyrimidinone core distinguishes it from closely related pyridazinone derivatives. Key comparisons include:
Key Observations :
Linker and Indole Position Variations
The acetamide linker and indole substitution position influence conformational flexibility and bioactivity:
Pharmacological Implications
While direct activity data for the target compound are lacking, insights can be drawn from analogs:
- Acetylcholinesterase Inhibition: Pyridazinone derivatives in (e.g., ZINC08993868) show AChEI activity. The target’s pyrimidinone core may offer enhanced inhibition due to improved electronic interactions .
- Antioxidant Potential: Indole-acetamide derivatives in demonstrate antioxidant properties. The phenylpyrimidinone group in the target could augment radical-scavenging capacity via resonance stabilization .
Biological Activity
The compound 2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate indole and pyrimidine derivatives. The process generally includes:
- Formation of Indole Derivative : Starting with an indole base, various substituents are introduced to enhance biological activity.
- Pyrimidine Integration : The incorporation of a pyrimidine moiety is achieved through cyclization reactions involving appropriate precursors.
- Acetamide Formation : The final step involves acylation to form the acetamide linkage, which is crucial for its biological properties.
Antitumor Activity
Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:
- HeLa Cells : Demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- MCF-7 Cells : Exhibited potent antiproliferative effects, suggesting potential as a breast cancer therapeutic.
- HT-29 Cells : Also showed inhibitory activity, indicating broader applicability across different cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Studies indicate that the compound triggers apoptosis in a dose-dependent manner, which is critical for its antitumor effects.
- Cell Cycle Arrest : It has been observed to arrest cells in the G2/M phase, thereby hindering cell division and proliferation.
- Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts microtubule dynamics, which is essential for mitosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study 1 : In vitro assays demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
- Study 2 : Combination therapies incorporating this compound showed enhanced efficacy compared to standard chemotherapeutics alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
